molecular formula C19H14FN5O2 B2411506 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-48-8

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2411506
CAS No.: 863018-48-8
M. Wt: 363.352
InChI Key: PBNUJSDRTSLPTF-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking. This interaction may inhibit the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death in rapidly dividing cells .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been found to have good bioavailability and stability . The presence of a fluorine atom may influence the compound’s pharmacokinetics, as fluorine can enhance lipophilicity and membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of its target. This could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the presence of other proteins or small molecules in the cell .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUJSDRTSLPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.